4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Overview
Description
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene is a versatile organic compound characterized by its chloromethyl group, methoxy group, and trifluoromethyl sulfanyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Starting with 1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a strong acid catalyst.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group with a chloromethyl group using reagents like chloromethyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium cyanide (NaCN) and various nucleophiles can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Cyanides, esters.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl sulfanyl group can influence the compound's lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)benzoyl chloride
1-Chloro-4-(chloromethyl)benzene
This comprehensive overview highlights the significance of 4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3OS/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKIAAIGKSLCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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